

# Quantifying Sulfluramid and its Metabolites in Plant Tissues: An Application Note and Protocol

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## Compound of Interest

Compound Name: Sulfluramid

Cat. No.: B1681785

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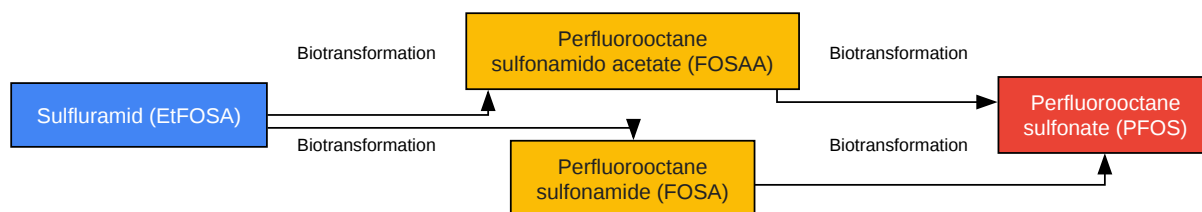
## Introduction

**Sulfluramid**, a pesticide primarily used for controlling leaf-cutting ants, is known to be a precursor to various per- and polyfluoroalkyl substances (PFAS), which are persistent environmental pollutants.[1][2] The active ingredient in **Sulfluramid** is N-ethyl perfluorooctane sulfonamide (EtFOSA), which undergoes biotransformation in the environment and within plant tissues.[3][4] This process leads to the formation of several metabolites, including perfluorooctane sulfonamide (FOSA), perfluorooctane sulfonamido acetate (FOSAA), and the highly persistent perfluorooctane sulfonate (PFOS).[3][4] The uptake and accumulation of these compounds in crops pose a potential risk to human health and the environment. Therefore, sensitive and reliable analytical methods are crucial for monitoring the presence and levels of **Sulfluramid** and its metabolites in various plant tissues.

This application note provides a detailed protocol for the simultaneous quantification of **Sulfluramid** (EtFOSA) and its primary metabolites (FOSA, FOSAA, and PFOS) in plant tissues using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

## Metabolic Pathway of Sulfluramid in Plants

**Sulfluramid** (EtFOSA) undergoes a series of biotransformation steps in the soil and within plant systems. The presence of plants has been observed to potentially increase the formation of PFOS from EtFOSA. The generally accepted metabolic pathway is initiated by the transformation of EtFOSA to FOSAA and FOSA, which are subsequently converted to PFOS.



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Caption: Metabolic pathway of **Sulfluramid** (EtFOSA) to its major metabolites in plants.

## Quantitative Data Summary

The following tables summarize the quantitative data for the recovery of **Sulfluramid** and its metabolites from various plant matrices, as well as typical limits of detection (LOD) and quantification (LOQ) achieved with the described method.

Table 1: Analyte Recovery in Different Plant Tissues

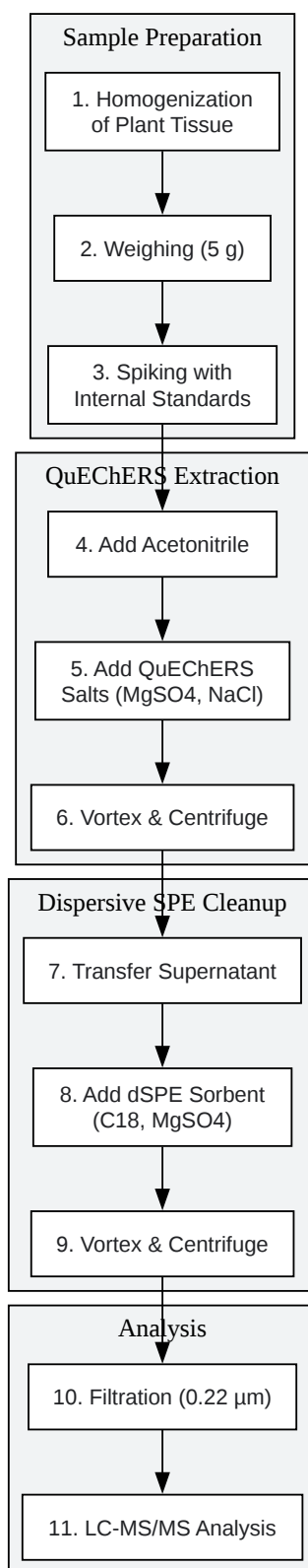
Analyte	Matrix	Spiking Level (ng/g)	Average Recovery (%)	% RSD
Sulfluramid (EtFOSA)	Carrot	10	95	6.8
Lettuce	10	92	8.1	
FOSA	Carrot	10	98	5.5
Lettuce	10	96	7.2	
FOSAA	Carrot	10	93	7.9
Lettuce	10	90	9.3	
PFOS	Carrot	10	102	4.9
Lettuce	10	99	6.5	

Table 2: Method Detection and Quantification Limits

Analyte	Limit of Detection (LOD) (ng/g)	Limit of Quantification (LOQ) (ng/g)
Sulfluramid (EtFOSA)	0.05	0.15
FOSA	0.02	0.06
FOSAA	0.08	0.24
PFOS	0.01	0.03

## Experimental Protocols

This section details the complete workflow for the analysis of **Sulfluramid** and its metabolites in plant tissues, from sample preparation to LC-MS/MS analysis.



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Caption: Workflow for the analysis of **Sulfluramid** and its metabolites in plant tissues.

## Materials and Reagents

- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
- Standards: Native analytical standards of **Sulfluramid** (EtFOSA), FOSA, FOSAA, and PFOS.
- Internal Standards: Mass-labeled internal standards for each analyte (e.g.,  $^{13}\text{C}_4$ -PFOS,  $^{13}\text{C}_8$ -FOSA,  $\text{d}_5$ -EtFOSA).
- Salts: Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), Sodium chloride ( $\text{NaCl}$ ).
- dSPE Sorbents: Primary secondary amine (PSA), C18.
- Other: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, 0.22  $\mu\text{m}$  syringe filters.

## Sample Preparation and Extraction (QuEChERS)

- Homogenization: Homogenize the plant tissue sample (e.g., leaves, roots, fruits) to a uniform consistency using a blender or food processor.
- Weighing: Weigh 5 g ( $\pm 0.1$  g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Fortification: Spike the sample with a solution of mass-labeled internal standards and allow it to equilibrate for 15 minutes.
- Extraction Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
- Salting Out: Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of  $\text{NaCl}$  to the tube.
- Extraction: Immediately cap the tube and vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

## Dispersive Solid-Phase Extraction (dSPE) Cleanup

- **Supernatant Transfer:** Transfer 6 mL of the upper acetonitrile layer to a 15 mL polypropylene tube containing the dSPE sorbents.
- **dSPE Sorbents:** Add 900 mg of anhydrous  $\text{MgSO}_4$  and 150 mg of C18 to the tube. For high-pigment matrices, 150 mg of PSA may also be added.
- **Cleanup:** Cap the tube and vortex for 30 seconds.
- **Centrifugation:** Centrifuge at 4000 rpm for 5 minutes.

## Final Extract Preparation and Analysis

- **Filtration:** Filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial.
- **LC-MS/MS Analysis:** Analyze the extract using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

## LC-MS/MS Parameters

- **LC Column:** A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu\text{m}$ ) is suitable for separation.
- **Mobile Phase A:** 5 mM ammonium acetate in water.
- **Mobile Phase B:** Methanol.
- **Gradient:** A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
- **Flow Rate:** 0.3 mL/min.
- **Injection Volume:** 5  $\mu\text{L}$ .
- **Ionization Mode:** Electrospray Ionization (ESI) in negative mode.
- **MS/MS Transitions:** Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte for quantification and confirmation.

Table 3: Example LC-MS/MS MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Sulfluramid (EtFOSA)	528	169	499	-25
FOSA	498	78	98	-40
FOSAA	556	498	251	-20
PFOS	499	80	99	-45
<sup>13</sup> C <sub>4</sub> -PFOS (IS)	503	80	99	-45

## Conclusion

The described QuEChERS extraction method coupled with LC-MS/MS analysis provides a robust and sensitive approach for the quantification of **Sulfluramid** and its key metabolites in various plant tissues.[5][6] This protocol can be effectively implemented in routine monitoring programs to assess the uptake and accumulation of these environmentally relevant compounds in agricultural products, thereby supporting food safety and environmental protection efforts. The use of isotopic internal standards is crucial for accurate quantification by compensating for matrix effects and variations in extraction recovery.

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